6-Methyl-5-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H7F3N2 . It is a white to off-white solid . This compound is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .
Synthesis Analysis
The synthesis of this compound and its derivatives involves a series of chemical reactions. In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group (-CF3) and an amino group (-NH2) attached to it . The presence of the trifluoromethyl group and the pyridine ring in its structure bestows many of the distinctive physical-chemical properties observed in this class of compounds .Physical and Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 176.14 .Wissenschaftliche Forschungsanwendungen
Photocaging Groups for Nitriles
The compound has been explored in the development of photocaging groups for nitriles. Specifically, research by Arora et al. (2016) demonstrated the use of methyl substitution in ruthenium tris(2-pyridylmethyl)amine complexes, revealing the steric effects on the stability and reactivity of these photocages, which accelerates photochemical and thermal nitrile release, indicating potential applications in controlled release technologies and material sciences (Arora et al., 2016).
Valence Tautomerism in Cobalt-Dioxolene Complexes
Research into the electronic properties of cobalt-dioxolene complexes involving pyridine derivatives has shown significant insights into valence tautomerism. Gransbury et al. (2019) employed density functional theory (DFT) calculations to predict and confirm the existence of valence tautomeric states in these complexes, which could be harnessed for developing novel electronic materials or sensors (Gransbury et al., 2019).
Anticancer Agent Synthesis
On the medicinal chemistry front, Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from a precursor similar to 6-Methyl-5-(trifluoromethyl)pyridin-2-amine, showing promising bioactivity against several cancer cell lines. This research opens up avenues for the development of new anticancer agents (Chavva et al., 2013).
Molecular Reorganizations in Ligands
Blasco et al. (2010) investigated the molecular reorganizations in scorpiand-like ligands appended with pyridine rings, demonstrating the significant role of molecular movements in the chemistry of such ligands. This study has implications for the design of flexible ligand systems for catalysis and molecular recognition (Blasco et al., 2010).
Novel N-Methylation Methods
Nabati and Mahkam (2014) explored a one-pot, one-step novel N-methylation of 2,6-diaminopyridine, showcasing an efficient method for N-methylation, which is crucial in the synthesis of complex organic molecules, including those derived from this compound (Nabati & Mahkam, 2014).
Safety and Hazards
The safety information for 6-Methyl-5-(trifluoromethyl)pyridin-2-amine indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of selective inhibitors of urokinase plasminogen activator, a non-cytotoxic form of cancer therapy .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can influence electronic properties, solubility, conformations, and the lipophilicity of the compound . These properties can affect how the compound interacts with its targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of inhibitors that affect the urokinase plasminogen activator pathway .
Pharmacokinetics
The trifluoromethyl group in similar compounds can influence the lipophilicity of the compound, which may impact its bioavailability .
Result of Action
Similar compounds have been used in the synthesis of inhibitors that can selectively inhibit the urokinase plasminogen activator, a key enzyme involved in cancer metastasis .
Action Environment
The trifluoromethyl group in similar compounds can influence the compound’s electronic properties, solubility, conformations, and lipophilicity, which may be affected by environmental factors .
Eigenschaften
IUPAC Name |
6-methyl-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-5(7(8,9)10)2-3-6(11)12-4/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLZNQUCBZRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023813-33-3 |
Source
|
Record name | 6-methyl-5-(trifluoromethyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.